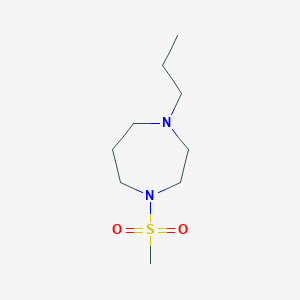![molecular formula C12H18N4O B7527053 N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea, commonly known as EPPU, is a synthetic compound that belongs to the class of pyridyl urea derivatives. It has been extensively studied for its potential use as a pharmacological tool in scientific research due to its unique mechanism of action and biochemical and physiological effects.
Mechanism of Action
EPPU acts as a non-competitive antagonist of α4β2 nAChRs, which are pentameric ion channels composed of two α4 and three β2 subunits. It binds to a site on the receptor that is distinct from the acetylcholine binding site and inhibits the flow of ions through the channel, thereby reducing the activity of the receptor. The inhibition of α4β2 nAChRs by EPPU has been shown to modulate various cellular signaling pathways that are involved in the regulation of neuronal and non-neuronal cell functions.
Biochemical and physiological effects:
EPPU has been shown to have a range of biochemical and physiological effects that are dependent on the specific cell type and context in which it is used. In neuronal cells, EPPU has been shown to reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of reward and learning. In non-neuronal cells, EPPU has been shown to inhibit cell proliferation and migration, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
EPPU has several advantages as a pharmacological tool in scientific research. It is highly selective for α4β2 nAChRs and does not affect other nAChR subtypes or other ion channels. It also has a long half-life in vivo, which allows for sustained inhibition of α4β2 nAChRs. However, EPPU has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the use of EPPU in scientific research. One area of interest is the role of α4β2 nAChRs in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPU may also have potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, the development of more potent and selective α4β2 nAChR antagonists based on the structure of EPPU may lead to the discovery of new pharmacological tools for the study of nAChRs.
Synthesis Methods
EPPU can be synthesized through a multi-step process that involves the reaction of 3-pyridyl isocyanate with N-ethylpyrrolidine followed by the addition of a carbonyl group to form the final product. The synthesis of EPPU has been well-established in the scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
EPPU has been widely used as a pharmacological tool in scientific research to investigate the role of nicotinic acetylcholine receptors (nAChRs) in various physiological and pathological processes. It has been shown to selectively inhibit the activity of α4β2 nAChRs, which are involved in a range of functions such as learning and memory, addiction, and pain perception. EPPU has also been used to study the role of nAChRs in cancer cell proliferation and migration.
properties
IUPAC Name |
1-ethyl-3-(2-pyrrolidin-1-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-13-12(17)15-10-6-5-7-14-11(10)16-8-3-4-9-16/h5-7H,2-4,8-9H2,1H3,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRZWIQCBZNMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)







![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
